n-Ethyl-n-(propan-2-yl)sulfamoyl chloride
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Overview
Description
n-Ethyl-n-(propan-2-yl)sulfamoyl chloride is a chemical compound with the molecular formula C₅H₁₂ClNO₂S and a molecular weight of 185.67 g/mol . It is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-n-(propan-2-yl)sulfamoyl chloride typically involves the reaction of n-ethyl-n-(propan-2-yl)amine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{n-Ethyl-n-(propan-2-yl)amine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-n-(propan-2-yl)sulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form n-Ethyl-n-(propan-2-yl)sulfonamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) under mild to moderate temperatures.
Hydrolysis: Hydrolysis reactions are usually performed in aqueous solutions at room temperature or slightly elevated temperatures.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a sulfonamide derivative.
Hydrolysis: The major products are n-Ethyl-n-(propan-2-yl)sulfonamide and hydrochloric acid.
Scientific Research Applications
n-Ethyl-n-(propan-2-yl)sulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes, such as the synthesis of sulfonamide-based inhibitors.
Medicine: It serves as a precursor in the synthesis of drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Ethyl-n-(propan-2-yl)sulfamoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-n-(propan-2-yl)sulfamoyl chloride
- n-Propyl-n-(propan-2-yl)sulfamoyl chloride
- n-Butyl-n-(propan-2-yl)sulfamoyl chloride
Uniqueness
n-Ethyl-n-(propan-2-yl)sulfamoyl chloride is unique due to its specific alkyl groups, which impart distinct chemical properties and reactivity compared to its analogs. The presence of the ethyl and isopropyl groups influences its solubility, reactivity, and the types of reactions it can undergo .
Properties
IUPAC Name |
N-ethyl-N-propan-2-ylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO2S/c1-4-7(5(2)3)10(6,8)9/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKUITRZNQRMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627887-42-7 |
Source
|
Record name | N-ethyl-N-(propan-2-yl)sulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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